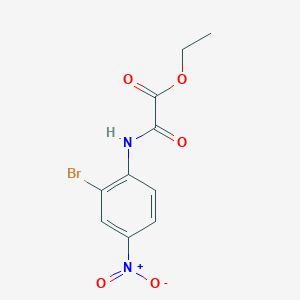
Ethyl {2-bromo-4-nitroanilino}(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the nitroaniline family and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Ethyl {2-bromo-4-nitroanilino}(oxo)acetate has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to prepare a range of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a fluorescent probe to detect metal ions in biological samples. Moreover, it has been used as a starting material for the synthesis of other compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is not well understood. However, it is believed to act as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. It has been shown to undergo nucleophilic substitution reactions with various nucleophiles, which can lead to the formation of new compounds with potential biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate have not been extensively studied. However, it has been shown to have some cytotoxicity towards cancer cells. It has also been shown to have some antimicrobial activity against bacteria and fungi. Moreover, it has been used as a fluorescent probe to detect metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods. However, one of the limitations of this compound is its cytotoxicity towards normal cells, which can limit its potential applications. Moreover, its mechanism of action is not well understood, which can make it difficult to predict its biological activities.
Orientations Futures
There are several future directions for research on Ethyl {2-bromo-4-nitroanilino}(oxo)acetate. One area of research could be to further investigate its mechanism of action and its potential biological activities. Another area of research could be to explore its potential applications as a fluorescent probe for detecting metal ions in biological samples. Moreover, it could be used as a starting material for the synthesis of other compounds with potential biological activities. Finally, it could be used as a reagent in organic synthesis to prepare new compounds with unique properties.
Méthodes De Synthèse
The synthesis of Ethyl {2-bromo-4-nitroanilino}(oxo)acetate involves the reaction of ethyl 2-oxoacetate with 2-bromo-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. This method has been optimized to provide high yields and purity of the product.
Propriétés
Formule moléculaire |
C10H9BrN2O5 |
|---|---|
Poids moléculaire |
317.09 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-4-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9BrN2O5/c1-2-18-10(15)9(14)12-8-4-3-6(13(16)17)5-7(8)11/h3-5H,2H2,1H3,(H,12,14) |
Clé InChI |
KYPTUFDEWHVCJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



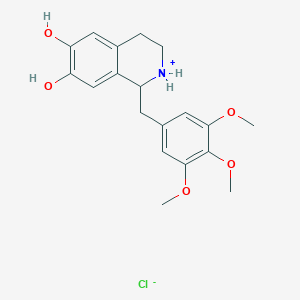


![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)

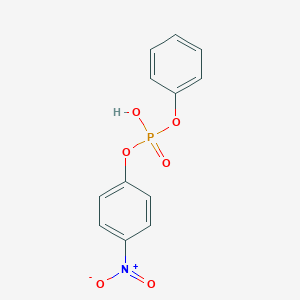
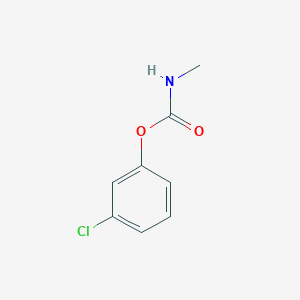
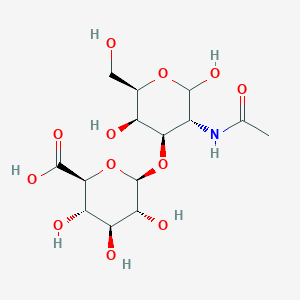
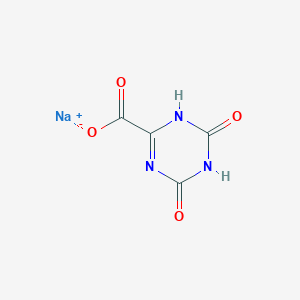
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
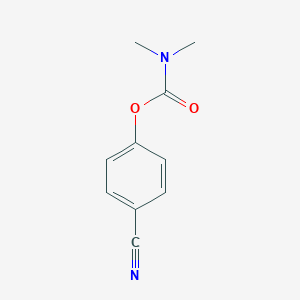

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
